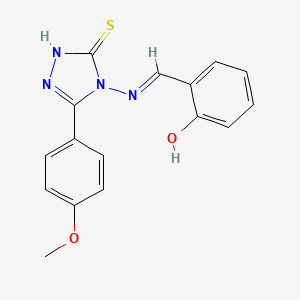
Bis(dichloromethyl)sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro[(dichloromethyl)sulfonyl]methane is an organochlorine compound characterized by the presence of two chlorine atoms and a sulfonyl group attached to a methylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichloro[(dichloromethyl)sulfonyl]methane can be synthesized through the chlorination of methane or chloromethane with chlorine gas at high temperatures (400–500°C). This process involves a series of reactions that produce progressively more chlorinated products . The reaction conditions must be carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of dichloro[(dichloromethyl)sulfonyl]methane typically involves large-scale chlorination processes. The chlorination of methane or chloromethane is carried out in reactors designed to handle high temperatures and corrosive gases. The resulting mixture of chlorinated products is then separated by distillation to isolate dichloro[(dichloromethyl)sulfonyl]methane .
Analyse Chemischer Reaktionen
Types of Reactions
Dichloro[(dichloromethyl)sulfonyl]methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives of dichloro[(dichloromethyl)sulfonyl]methane .
Wissenschaftliche Forschungsanwendungen
Dichloro[(dichloromethyl)sulfonyl]methane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formylation of aromatic compounds.
Biology: The compound’s reactivity makes it useful in biochemical studies involving sulfonylation reactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.
Wirkmechanismus
The mechanism of action of dichloro[(dichloromethyl)sulfonyl]methane involves its ability to undergo nucleophilic substitution reactions. The chlorine atoms and the sulfonyl group make the compound highly reactive, allowing it to interact with various molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, which is the basis for its use in organic synthesis and other applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to dichloro[(dichloromethyl)sulfonyl]methane include:
Dichloromethane: A widely used solvent with similar chlorinated structure but without the sulfonyl group.
Dichloromethyl methyl ether: Another chlorinated compound used in organic synthesis, particularly in formylation reactions.
Uniqueness
Dichloro[(dichloromethyl)sulfonyl]methane is unique due to the presence of both chlorine atoms and a sulfonyl group, which confer distinct reactivity and chemical properties. This combination makes it particularly useful in specific synthetic applications where both chlorination and sulfonylation are required .
Eigenschaften
CAS-Nummer |
86013-22-1 |
|---|---|
Molekularformel |
C2H2Cl4O2S |
Molekulargewicht |
231.9 g/mol |
IUPAC-Name |
dichloro(dichloromethylsulfonyl)methane |
InChI |
InChI=1S/C2H2Cl4O2S/c3-1(4)9(7,8)2(5)6/h1-2H |
InChI-Schlüssel |
KTIDLZJZARSLET-UHFFFAOYSA-N |
Kanonische SMILES |
C(S(=O)(=O)C(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}dodecanehydrazide](/img/structure/B12008338.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12008356.png)
![2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B12008360.png)
![3-[(3-fluorophenyl)methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-amine](/img/structure/B12008362.png)
![3,4-dihydronaphtho[1,8-bc]azepin-2(1H)-one](/img/structure/B12008369.png)

![2-(1-naphthyl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12008375.png)
![(5E)-2-(4-butoxyphenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008381.png)

![(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008410.png)
![4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12008412.png)

